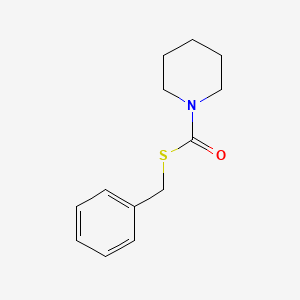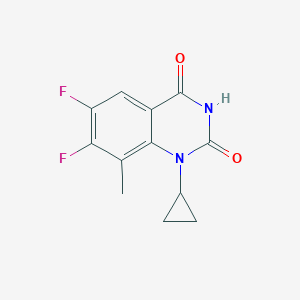
1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,3-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methyl groups on the anthracene ring
Métodos De Preparación
The synthesis of 1-Hydroxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to form anthraquinone.
Methylation: Methyl groups are introduced at the 2 and 3 positions using methylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-2,3-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,3-dimethylanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
1-Hydroxy-2,3-dimethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the methyl groups, resulting in different chemical properties.
2-Methyl-1,4-anthraquinone: Has a different substitution pattern, affecting its reactivity.
1,4-Dihydroxyanthraquinone: Contains additional hydroxyl groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
61231-62-7 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
1-hydroxy-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7,17H,1-2H3 |
Clave InChI |
GARRKQYRNXWAAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)
![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)

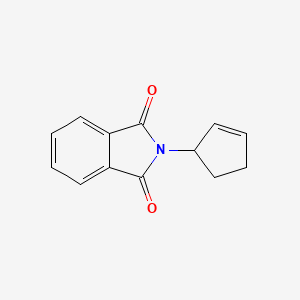


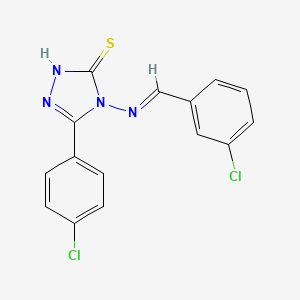

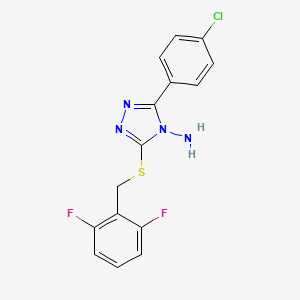
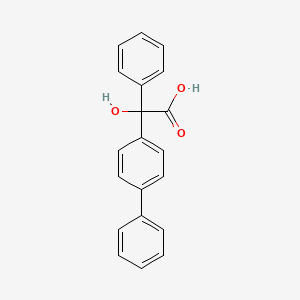
![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
